molecular formula C20H19N3O3S B4893713 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide

4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide

Cat. No. B4893713
M. Wt: 381.4 g/mol
InChI Key: LDTHKZRZHVBJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, also known as MPSPB, is a chemical compound that has been extensively studied for its potential biological applications. This compound belongs to the family of sulfonylurea drugs, which are commonly used to treat diabetes by stimulating the release of insulin from pancreatic beta cells. However, MPSPB has been found to have a unique mechanism of action that sets it apart from other sulfonylureas and makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide involves binding to the SUR1 subunit of the KATP channel, which results in the inhibition of the channel's activity. This inhibition leads to the depolarization of the cell membrane and subsequent release of insulin. 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has also been found to modulate the activity of various ion channels, including the voltage-gated potassium channel and the transient receptor potential channel.
Biochemical and Physiological Effects:
4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been found to have a number of biochemical and physiological effects. In addition to its ability to stimulate insulin release, it has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to modulate the activity of various ion channels, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide in lab experiments is its well-characterized mechanism of action. This makes it a useful tool for investigating the role of the KATP channel in insulin release and other physiological processes. However, one limitation of using 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide. One area of interest is its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Another area of research is its anti-inflammatory and anti-tumor properties, which may have implications for the treatment of various diseases. Additionally, further studies are needed to better understand the mechanism of action of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide and its effects on ion channels and other physiological processes.

Synthesis Methods

The synthesis of 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide involves a multi-step process that starts with the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylphenylamine to form the amide, which is further reacted with pyridine-3-carboxylic acid to form the final product.

Scientific Research Applications

4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its ability to inhibit the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP) in pancreatic beta cells. This inhibition leads to the depolarization of the cell membrane and subsequent release of insulin. 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-6-3-4-8-18(14)23-27(25,26)19-12-16(10-9-15(19)2)20(24)22-17-7-5-11-21-13-17/h3-13,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTHKZRZHVBJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(pyridin-3-yl)benzamide

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